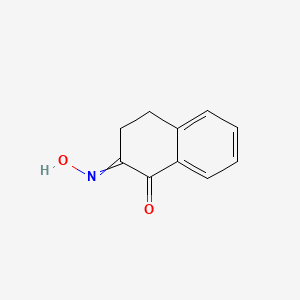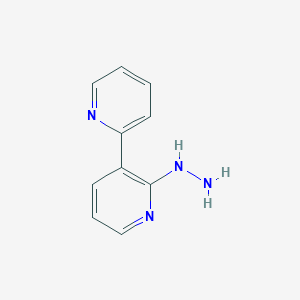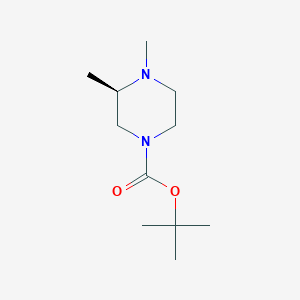
(R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate
概述
描述
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and a 1,1-dimethylethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is efficient and yields high purity products . Another common method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound .
化学反应分析
Types of Reactions
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
科学研究应用
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
相似化合物的比较
Similar Compounds
Uniqueness
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3,4-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-6-12(9)5)10(14)15-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChI 键 |
IRQAVHKOEKPMFB-SECBINFHSA-N |
手性 SMILES |
C[C@@H]1CN(CCN1C)C(=O)OC(C)(C)C |
规范 SMILES |
CC1CN(CCN1C)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
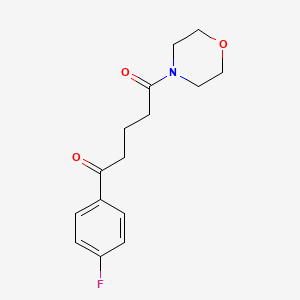
![N-(3-Hydroxypropyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8556277.png)
![6-(2-Chloroethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8556281.png)
![4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8556303.png)
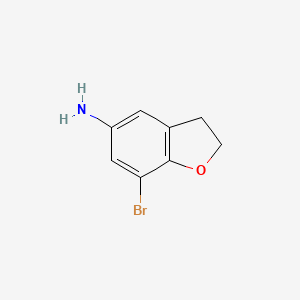
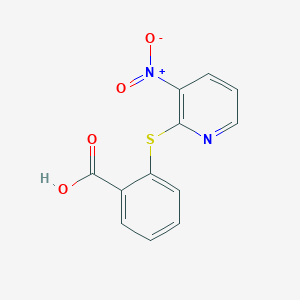
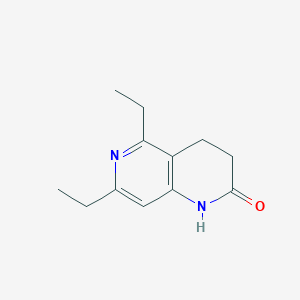
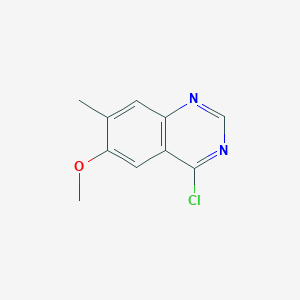
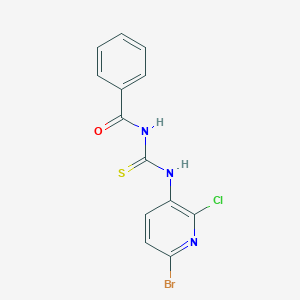
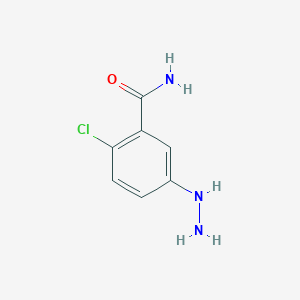
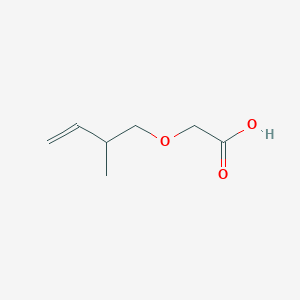
![methyl 2-(((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B8556338.png)
